2-(2-methylphenyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide
Description
This compound features a pyridazinone core substituted at position 3 with a thiophen-2-yl group and at position 1 with an ethylacetamide side chain bearing a 2-methylphenyl moiety. The pyridazinone scaffold is known for diverse biological activities, including kinase inhibition and anti-inflammatory effects .
Properties
IUPAC Name |
2-(2-methylphenyl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-14-5-2-3-6-15(14)13-18(23)20-10-11-22-19(24)9-8-16(21-22)17-7-4-12-25-17/h2-9,12H,10-11,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPYFLUZVNFUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Molecular Properties
The table below summarizes critical differences between the target compound and its analogs:
*Estimated based on structural analysis.
Key Observations:
- Bioisosteric Replacement : Analog 1 replaces the 2-methylphenyl with a tetrazole-thioether group, a carboxylic acid bioisostere, which may improve oral bioavailability .
- Bulk and Steric Effects : Analog 3 incorporates a triazole ring and a 2,6-dimethylphenyl group, increasing steric bulk and possibly affecting binding pocket compatibility .
Crystallographic Data :
- SHELX programs (e.g., SHELXL) are widely used for refining such structures, as noted in and . Differences in crystal packing between the target and analogs may arise from substituent bulk (e.g., trifluoromethyl in Analog 2 vs. thiophene in the target), influencing hydrogen-bonding networks .
Pharmacological Implications
- Target Compound : The thiophene and methylphenyl groups may synergize for kinase inhibition, as sulfur-containing heterocycles are prevalent in kinase inhibitors (e.g., imatinib) .
- Analog 2 : The phenyl and trifluoromethyl groups could enhance selectivity for hydrophobic binding pockets, as seen in COX-2 inhibitors .
- Analog 1 : The tetrazole’s ionizability at physiological pH might mimic carboxylate groups in substrates like ATP, altering enzyme affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
